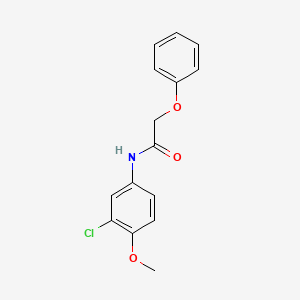
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a derivative of benzamide and is known to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may contribute to its anticancer properties. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, it has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation, and improving cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide in lab experiments is its potential as a pharmacological agent in cancer and neurodegenerative disease research. It has shown promising results in animal models, and further research may lead to the development of new treatments for these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a pharmacological agent.
Orientations Futures
There are several future directions for research on 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide. One direction is to further study its mechanism of action to better understand how it exerts its anticancer and neuroprotective effects. Additionally, further research may be conducted to optimize its use as a pharmacological agent, including exploring its potential as a combination therapy with other drugs. Finally, research may be conducted to explore its potential as a treatment for other diseases and conditions beyond cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide involves the reaction of 3-methoxyaniline with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide has been studied for its potential as a pharmacological agent in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer. Additionally, it has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-6-4-5-10(7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDXSQFAGZUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358080 |
Source


|
| Record name | ST50708674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide | |
CAS RN |
61212-67-7 |
Source


|
| Record name | ST50708674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5886209.png)




![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)


